Dodecyltrimethylammonium chloride

Catalog No.
S565618
CAS No.
112-00-5
M.F
C15H34ClN
M. Wt
263.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrimethylammonium chloride

CAS Number

112-00-5

Product Name

Dodecyltrimethylammonium chloride

IUPAC Name

dodecyl(trimethyl)azanium;chloride

Molecular Formula

C15H34ClN

Molecular Weight

263.89 g/mol

InChI

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

DDXLVDQZPFLQMZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide, ammonium, dodecyltrimethyl-, chloride, ammonium, dodecyltrimethyl-,bromide, C(12)TAC, C12QAC, C12TAC, dodecyl trimethyl ammonium chloride, dodecyl trimethylammonium chloride, dodecyltrimethylammonium, dodecyltrimethylammonium bromide, dodecyltrimethylammonium chloride, dodecyltrimethylammonium chromate (2:1), dodecyltrimethylammonium ethyl sulfate, dodecyltrimethylammonium hydroxide, dodecyltrimethylammonium iodide, dodecyltrimethylammonium maleate (2:1), dodecyltrimethylammonium methyl sulfate salt, dodecyltrimethylammonium perchlorate, dodecyltrimethylammonium sulfate (2:1), dodecyltrimethylammonium sulfide (2:1), dodecyltrimethylammonium thiomolybdate salt hydrate, DoTAC compound, DTMACl cpd, laurtrimonium, laurtrimonium bromide, laurtrimonium chloride, lauryl trimethyl ammonium chloride, lauryltrimethylammonium bromide, lauryltrimethylammonium chloride, monolauryltrimethylammonium chloride, N,N,N-trimethyl-1-dodecanaminium chloride, n-dodecyl triethylammonium bromide, n-dodecyltrimethylammonium, n-dodecyltrimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]

The exact mass of the compound Dodecyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6931. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Dodecyltrimethylammonium chloride (DTAC, CAS 112-00-5) is a 12-carbon cationic surfactant characterized by high aqueous solubility and a sub-zero Krafft point [1]. As a quaternary ammonium salt with a chloride counterion, it provides a distinct micellization profile compared to longer-chain homologs or bromide-based alternatives. DTAC is widely utilized in biochemical workflows, including protein solubilization, as well as in materials science for nanoparticle synthesis where specific halide interactions are critical. Its baseline critical micelle concentration (CMC) of approximately 22 mM in pure water dictates its performance in reversible solubilization and downstream removal processes [2].

Substituting DTAC with other common surfactants often leads to process failures due to mismatched thermodynamic and counterion properties. Replacing DTAC with its 16-carbon analog, cetyltrimethylammonium chloride (CTAC), drastically lowers the CMC from ~22 mM to ~1 mM, which severely impedes surfactant removal via dialysis [1]. Substituting with dodecyltrimethylammonium bromide (DTAB) introduces the bromide counterion, which binds more strongly to micelle surfaces and can poison metal catalysts or interfere with halide-sensitive biological assays[2]. Furthermore, attempting to use anionic benchmarks like sodium dodecyl sulfate (SDS) introduces a higher Krafft point (~16 °C), risking precipitation in cold-room biochemical protocols where DTAC remains fully soluble[3].

Critical Micelle Concentration (CMC) Advantage for Downstream Dialysis

The length of the alkyl chain directly dictates the critical micelle concentration (CMC), a critical parameter for surfactant removal in biochemical workflows. DTAC (C12) exhibits a CMC of approximately 22 mM in aqueous solution at 25 °C [1]. In contrast, the 16-carbon analog CTAC has a dramatically lower CMC of approximately 1.0–1.4 mM [2]. Because dialysis relies on the diffusion of surfactant monomers rather than bulky micelles, the roughly 20-fold higher CMC of DTAC ensures a significantly larger pool of free monomers, allowing for rapid and efficient clearance from protein or nucleic acid preparations.

Evidence DimensionCritical Micelle Concentration (CMC) in pure water at 25 °C
Target Compound Data~22 mM (DTAC)
Comparator Or Baseline~1.0-1.4 mM (CTAC)
Quantified Difference~20-fold higher CMC for DTAC
ConditionsAqueous solution, 25 °C

A higher CMC enables rapid surfactant removal via dialysis, preventing product loss and saving time in protein purification workflows.

Krafft Point and Cold-Room Processability

In temperature-sensitive biological extractions, the surfactant must remain soluble to prevent co-precipitation with target molecules. DTAC features a remarkably low Krafft temperature of < 273 K (< 0 °C), meaning it remains fully soluble and capable of forming micelles even in ice-cold solutions [1]. In contrast, the ubiquitous anionic benchmark Sodium Dodecyl Sulfate (SDS) has a Krafft point of approximately 16 °C, causing it to precipitate out of solution under standard 4 °C cold-room conditions [1]. This makes DTAC a more reliable choice for low-temperature lysis and solubilization protocols.

Evidence DimensionKrafft Temperature (Precipitation threshold)
Target Compound Data< 0 °C (DTAC)
Comparator Or Baseline~16 °C (SDS)
Quantified Difference> 16 °C lower precipitation threshold for DTAC
ConditionsAqueous solution, standard atmospheric pressure

Ensures uninterrupted solubility and prevents surfactant precipitation during critical 4 °C cold-room biological workflows.

Counterion Binding Affinity and Catalyst Compatibility

The choice of counterion in quaternary ammonium surfactants significantly impacts interfacial binding and downstream reactivity. Chloride ions in DTAC exhibit a lower degree of counterion binding to the micellar surface compared to the bromide ions in DTAB [1]. In nanoparticle synthesis and catalytic applications, strongly coordinating bromide ions can adsorb onto specific metal facets and act as catalyst poisons. Utilizing DTAC provides the necessary cationic templating effect while substituting the strongly coordinating bromide with the more weakly coordinating chloride, thus preserving catalytic activity and altering crystal growth kinetics [1].

Evidence DimensionCounterion binding affinity and halide coordination
Target Compound DataWeakly coordinating chloride (Cl-)
Comparator Or BaselineStrongly coordinating bromide (Br-) in DTAB
Quantified DifferenceReduced halide-induced catalyst poisoning and lower micellar counterion binding for DTAC
ConditionsMetal nanoparticle synthesis and catalytic surface interactions

Prevents halide poisoning of sensitive metal catalysts and allows for differential facet control in nanomaterial synthesis.

Cold-Room Protein Solubilization and Lysis

Due to its Krafft point below 0 °C, DTAC is the preferred cationic surfactant for cell lysis and protein solubilization protocols that must be conducted at 4 °C to prevent proteolytic degradation. Unlike SDS, which precipitates at these temperatures, DTAC maintains micellar integrity and clear solutions [1].

Reversible Solubilization Requiring Dialysis

In workflows where the surfactant must be removed prior to downstream functional assays or structural characterization, DTAC's high CMC (~22 mM) allows it to exist predominantly as dialyzable monomers at moderate concentrations. This enables rapid clearance through standard dialysis membranes compared to CTAC or CTAB [2].

Bromide-Free Nanoparticle Synthesis

For the synthesis of noble metal nanoparticles where bromide ions would undesirably passivate active catalytic sites or alter the desired crystal facet growth, DTAC serves as a highly effective, weakly coordinating cationic capping agent [3].

Physical Description

Liquid

UNII

A81MSI0FIC

Related CAS

10182-91-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 467 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 467 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 455 of 467 companies with hazard statement code(s):;
H302 (89.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (71.21%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (26.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (68.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (81.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (55.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (10.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-00-5

Use Classification

Cosmetics -> Antistatic; Emulsifying; Preservative

General Manufacturing Information

All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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